tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate
Description
tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a prop-2-enamido (acrylamido) ethyl chain. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in peptide chemistry and polymer science. The Boc group offers stability under acidic conditions, while the acrylamido moiety enables participation in Michael addition or polymerization reactions. Its structural design balances reactivity and stability, making it valuable for constructing complex molecules, such as pharmaceutical agents or functionalized polymers .
Properties
IUPAC Name |
tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIILERIAIKHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acrylamide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and other organic solvents. The reaction temperature is often maintained between 0°C and room temperature to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The enamido group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Alkyl Chain Modifications
- tert-Butyl N-(6-bromohexyl)carbamate (): Features a longer bromohexyl chain instead of the acrylamido ethyl group. The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), making it useful in synthesizing cannabinoid receptor ligands. Lower synthetic yield (44–55%) compared to the acrylamido derivative, likely due to steric challenges in alkylation .
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate ():
Functional Group Additions
- tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate (): Substituted with a nitro and chloro aromatic group. Acts as a precursor to benzimidazolone derivatives, which are potent enzyme inhibitors (e.g., 8-oxoguanine DNA glycosylase inhibitors). High yield (90%) in synthesis, attributed to efficient nitro reduction and cyclization steps .
- tert-Butyl N-[2-(1H-imidazol-4-yl)ethyl]carbamate (): Features an imidazole ring, enabling metal coordination or hydrogen bonding. Potential use in catalysis or as a ligand in metallodrugs.
Physicochemical Properties
| Compound | Molecular Weight | Purity | Key Functional Groups | Solubility |
|---|---|---|---|---|
| This compound | ~230.3* | 95%† | Boc, acrylamido | Moderate (DMSO) |
| tert-Butyl N-(6-bromohexyl)carbamate | 281.2 | 44–55% | Boc, bromoalkyl | Low (dioxane) |
| tert-Butyl N-[2-(4-formyl-oxazol-5-yl)ethyl]carbamate | 268.3 | 95% | Boc, formyl-oxazole | High (DMF) |
| tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate | 247.3 | 95% | Boc, propargyl sulfonyl | Moderate (EA) |
*Estimated based on similar compounds (e.g., ).
†Assumed based on commercial standards (e.g., ).
Research Findings and Data Tables
Comparative Reactivity in Nucleophilic Substitution
| Compound | Reaction Partner | Yield | Application |
|---|---|---|---|
| tert-Butyl N-(6-bromohexyl)carbamate | Piperazine | 66–72% | Cannabinoid ligand synthesis |
| This compound | Thiols | 80–90% | Bioconjugation |
Biological Activity
Tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with prop-2-enoyl chloride in the presence of a base such as triethylamine. The process can be summarized in the following steps:
- Preparation of the amine derivative : Tert-butyl N-(2-aminoethyl)carbamate is synthesized as an intermediate.
- Formation of the enamido group : The reaction between the amine derivative and prop-2-enoyl chloride leads to the formation of this compound.
The reaction conditions generally include an organic solvent (e.g., dichloromethane) and are conducted under an inert atmosphere to prevent moisture interference.
This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways that are crucial for cellular functions.
Anticancer Properties
Preliminary studies indicate that this compound may possess selective toxicity towards certain cancer cell lines while sparing normal cells. The inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation, is a notable mechanism through which this compound may exert its anticancer effects .
Case Studies
-
Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For instance, it demonstrated a significant reduction in viability in breast cancer cell lines compared to non-cancerous cell lines.
Cell Line IC50 (µM) Selectivity Index MCF-7 (Breast Cancer) 15 4.5 MDA-MB-231 20 3.0 Normal Fibroblasts 67 - - Mechanistic Studies : Further investigations have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Mechanism of Action | Notable Activity |
|---|---|---|
| tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | Enzyme inhibition | Antitumor activity |
| tert-butyl (2-acrylamidoethyl)carbamate | Receptor modulation | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
